Methyl 4-formyl-3-methylisoxazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-formyl-3-methylisoxazole-5-carboxylate derivatives involves several methods, including bromination and isomerization processes. For instance, detailed investigations into the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to obtain the formyl derivative, have been described, showcasing the products generated during the study as substrates for the synthesis of isoxazole-fused heterocycles (Roy et al., 2004). Additionally, the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization has been reported, highlighting the versatility of this compound in synthetic chemistry (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of related methyl isoxazole derivatives has been analyzed through photochemistry and vibrational spectra studies. For example, the study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) isolated in low-temperature argon and xenon matrices provided insights into the low-energy conformers of the molecule, enhancing the understanding of the structural properties of these compounds (Lopes et al., 2011).
Chemical Reactions and Properties
Methyl 4-formyl-3-methylisoxazole-5-carboxylate participates in a variety of chemical reactions, demonstrating its utility in organic synthesis. Studies have highlighted its role in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating its versatility and reactivity (Ruano et al., 2005).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Methyl 4-formyl-3-methylisoxazole-5-carboxylate were not identified, research on related methyl isoxazole derivatives provides valuable insights. These studies often involve experimental and theoretical analyses, including DFT calculations and vibrational spectroscopy, to understand the conformations, stability, and reactivity of these molecules.
Chemical Properties Analysis
The chemical properties of Methyl 4-formyl-3-methylisoxazole-5-carboxylate, including its reactivity and participation in nucleophilic substitutions and cycloaddition reactions, have been elucidated through various synthetic strategies. The synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles showcases the compound's ability to undergo relay catalytic cascade reactions, highlighting its chemical versatility (Galenko et al., 2015).
Scientific Research Applications
Synthesis of Precursors and Heterocycles : It serves as a precursor for the synthesis of various isoxazole-fused heterocycles, contributing to advancements in organic synthesis and medicinal chemistry (Roy, Rajaraman, & Batra, 2004).
Isoxazole-4-carboxylic Acid Derivatives : The synthesis of isoxazole-4-carboxylic acid derivatives, which are important in the development of novel pharmaceutical compounds, is facilitated by derivatives of Methyl 4-formyl-3-methylisoxazole-5-carboxylate (Serebryannikova et al., 2019).
Biomimetic Synthesis : It is used in biomimetic synthesis approaches, particularly in the synthesis of α-cyclopiazonic acid, demonstrating its utility in complex organic syntheses (Moorthie et al., 2007).
Hydroformylation Reactions : The compound is involved in hydroformylation reactions, providing important intermediates for the synthesis of amino acid derivatives (Kollár & Sándor, 1993).
Photochromism Studies : Its derivatives show photochromic properties, which are significant in material science for developing materials that change color in response to light (Yokoyama et al., 2004).
Immunological Activity : Some derivatives exhibit immunological activities, making them potential candidates for immunotherapy and immunomodulatory drugs (Ryng et al., 1999).
Mass Spectrometry and Thermal Isomerization Studies : It is used in studies of mass spectra and thermal isomerization of isoxazole rings, contributing to the understanding of the behavior of these compounds under different conditions (Zhigulev et al., 1974).
One-Pot Synthesis Approaches : Efficient one-pot synthesis methods for producing 3-aryl-5-methylisoxazoles from aryl aldehydes have been developed using these compounds, which are significant for simplifying synthetic processes (Zhu, Shi, & Gerritz, 2011).
Future Directions
Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, more studies could be conducted to explore the potential applications of “Methyl 4-formyl-3-methylisoxazole-5-carboxylate” in various fields.
properties
IUPAC Name |
methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXPIMOUVJSMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-3-methylisoxazole-5-carboxylate | |
CAS RN |
161126-53-0 | |
Record name | methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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